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Compound of Interest

4-Fluorobenzene-1,3-dicarboxylic
Compound Name: d
aci

cat. No.: B1330297

An In-depth Technical Guide to 4-Fluoroisophthalic Acid

This technical guide provides a comprehensive overview of 4-Fluoroisophthalic acid, a key
building block in the synthesis of advanced polymers, high-performance materials, and
complex organic molecules for pharmaceutical and agrochemical applications.[1] Intended for
researchers, scientists, and professionals in drug development, this document details the
compound's physicochemical properties, experimental protocols for its synthesis and
characterization, and its role in modern chemistry.

Physicochemical and Spectroscopic Data

4-Fluoroisophthalic acid, also known as 4-fluorobenzene-1,3-dicarboxylic acid, is a
fluorinated aromatic compound with the chemical formula CsHsFOa4.[1][2] Its structural
properties make it a valuable intermediate, with the fluorine atom enhancing the biological
activity and metabolic stability of derivative compounds.[1]

Quantitative Data Summary

The key quantitative properties of 4-Fluoroisophthalic acid are summarized in the table below
for easy reference and comparison.
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Property Value Reference
4-Fluorobenzene-1,3-
IUPAC Name
dicarboxylic acid
CAS Number 327-95-7 [2]
Molecular Formula CsHsFOa4 [11[2]
Molecular Weight 184.12 g/mol [2][3]
Melting Point 300-301 °C [2][3]
Boiling Point 403.4 £ 30.0 °C (Predicted) [2][3]
Density 1.551 + 0.06 g/cm3 (Predicted) [2][3]
pKa 2.90 £ 0.10 (Predicted) [2][3]
Insoluble in water; Slightly
Solubility soluble in DMSO and [2]
Methanol.
Appearance White to Off-White Solid [2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and

characterization of 4-Fluoroisophthalic acid.

Synthesis Protocol: Oxidation of 4-Fluoro-m-xylene

This protocol describes a plausible synthetic route for 4-Fluoroisophthalic acid via the oxidation

of 4-fluoro-1,3-dimethylbenzene (4-fluoro-m-xylene), adapted from established methods for

analogous compounds.

Materials:

e 4-Fluoro-1,3-dimethylbenzene

o Potassium permanganate (KMnOQOa)
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Sodium hydroxide (NaOH)

Concentrated hydrochloric acid (HCI)

Ethanol

Deionized water

Diatomaceous earth (Celite)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical
stirrer, prepare a solution of sodium hydroxide in deionized water. Add 4-fluoro-1,3-
dimethylbenzene to the flask.

Oxidation: While stirring vigorously, slowly add potassium permanganate to the mixture in
portions. The reaction is exothermic and the addition rate should be controlled to maintain a
gentle reflux.

Reflux: After the addition of KMnOa is complete, heat the mixture to reflux and maintain for 8-
12 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting
material.

Quenching: Cool the reaction mixture to room temperature. Quench the excess unreacted
KMnOa4 by the slow addition of ethanol until the purple color disappears, resulting in the
formation of a brown manganese dioxide (MnOz2) precipitate.

Filtration: Filter the brown suspension through a pad of diatomaceous earth to remove the
MnO:z. Wash the filter cake with hot deionized water.

Acidification: Combine the filtrate and washings and cool the solution in an ice bath. Slowly
acidify the clear filtrate with concentrated hydrochloric acid to a pH of 2-3.

Isolation: A white precipitate of crude 4-Fluoroisophthalic acid will form. Continue stirring in
the ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by
vacuum filtration, wash with cold deionized water, and air dry.
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Purification Protocol: Recrystallization

This protocol outlines the purification of crude 4-Fluoroisophthalic acid using a standard

recrystallization technigue to remove soluble and insoluble impurities.

Materials:

e Crude 4-Fluoroisophthalic acid

e Recrystallization solvent (e.g., a mixture of ethanol and water)

» Activated carbon (optional)

Procedure:

Solvent Selection: Determine an appropriate solvent or solvent pair in which the compound
is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An
ethanol/water mixture is a common choice for aromatic carboxylic acids.

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot
recrystallization solvent required to just dissolve the solid completely.

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon
to the hot solution and boil for a few minutes to adsorb colored impurities.

Hot Filtration: Quickly filter the hot solution by gravity through a pre-warmed funnel with
fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature undisturbed.
Then, place the flask in an ice bath to maximize crystal formation.

Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals
with a small amount of cold solvent to remove any remaining soluble impurities.

Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can be
assessed by measuring the melting point.[4]

Characterization Protocol: NMR and FTIR Spectroscopy
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Fluoroisophthalic acid
in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, as the compound is slightly
soluble in it).

» Data Acquisition: Transfer the solution to an NMR tube. Acquire *H NMR and 3C NMR
spectra on a spectrometer.[1]

o Expected *H NMR Spectrum (in DMSO-ds): The spectrum is expected to show a very broad
singlet far downfield (typically >10 ppm) corresponding to the two carboxylic acid protons.
The aromatic region should display signals corresponding to the three protons on the
benzene ring, with splitting patterns influenced by fluorine-proton and proton-proton coupling.

o Expected 13C NMR Spectrum (in DMSO-ds): The spectrum will show signals for the eight
distinct carbon atoms. The carboxylic acid carbons are expected in the 165-185 ppm region.
[5] The aromatic carbons will appear between 110-170 ppm, with the carbon directly bonded
to the fluorine atom showing a large coupling constant (*tJCF).

Fourier-Transform Infrared (FTIR) Spectroscopy:

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount
of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively,
prepare a Nujol mull.

o Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum,
typically from 4000 to 400 cm™1,

o Expected IR Spectrum: The spectrum will be characterized by a very broad absorption band
from approximately 2500 to 3300 cm~! due to the O-H stretching of the hydrogen-bonded
carboxylic acid dimer. A strong, sharp absorption band around 1700 cm~* will correspond to
the C=0 carbonyl stretch. Additional peaks in the fingerprint region (below 1500 cm~1) will
correspond to C-F, C-O stretching, and C-H bending vibrations.

Visualized Workflows and Relationships
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Diagrams created using Graphviz provide clear visual representations of experimental and
logical processes relevant to 4-Fluoroisophthalic acid.
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Click to download full resolution via product page

Caption: Synthesis and Purification Workflow for 4-Fluoroisophthalic Acid.
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Caption: Role as a Bifunctional Linker in Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Fluoroisophthalic acid molecular weight and formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330297#4-fluoroisophthalic-acid-molecular-weight-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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